molecular formula C13H17NO3 B3144138 BZ-Nle-OH CAS No. 54430-46-5

BZ-Nle-OH

Cat. No.: B3144138
CAS No.: 54430-46-5
M. Wt: 235.28 g/mol
InChI Key: NIOMUJJKCGJROX-NSHDSACASA-N
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Description

BZ-Nle-OH is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality BZ-Nle-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BZ-Nle-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-benzamidohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOMUJJKCGJROX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-Benzoyl-L-Norleucine (Bz-Nle-OH)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 54430-46-5 Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol

Part 1: Executive Summary & Chemical Identity

N-Benzoyl-L-norleucine (Bz-Nle-OH) is a synthetic amino acid derivative primarily utilized as a structural probe in enzymology and peptide chemistry. By capping the N-terminus of L-norleucine with a benzoyl group, the molecule loses its zwitterionic character, significantly altering its solubility and electronic profile.

Its primary utility lies in protease research, specifically as a substrate analog or inhibitor for metalloproteases like Carboxypeptidase A (CPA) . The straight-chain aliphatic side group of norleucine mimics the hydrophobic bulk of Methionine or Leucine but lacks the sulfur atom or branching, providing a simplified steric probe for mapping enzyme active site pockets (specifically the S1' subsite).

Molecular Architecture & Physicochemical Profile

The molecule consists of two distinct functional domains: the Lipophilic Cap (Benzoyl) and the Aliphatic Tail (Norleucine).

MolecularArchitecture Benzoyl Benzoyl Cap (Hydrophobic/Chromophore) Amide Amide Linkage (Rigid Planarity) Benzoyl->Amide Electronic Withdrawal Nle Norleucine Side Chain (n-Butyl Group) Amide->Nle Steric Orientation Carboxyl C-Terminal Carboxyl (Zinc Coordination) Nle->Carboxyl Chiral Center (L)

Figure 1: Structural decomposition of Bz-Nle-OH highlighting functional domains.

Key Physicochemical Data
PropertyValueContext/Notes
Melting Point 91 - 99 °CCrystalline solid range [1].[1]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic benzoyl and butyl groups limit aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, Ethanol, Methanol, DMF.
pKa (Carboxyl) ~3.6 (Predicted)Lower than free Nle (2.39) due to N-acylation removing the proximal ammonium charge.
Optical Rotation

(c=1 in DMF) Indicates L-configuration retention [1].
Appearance White Crystalline PowderHygroscopic; store desiccated.

Part 2: Synthetic Protocol (Schotten-Baumann)

The most robust method for synthesizing Bz-Nle-OH is the Schotten-Baumann reaction . This biphasic protocol ensures high yield by neutralizing the HCl byproduct immediately, preventing acid-catalyzed hydrolysis of the amide bond.

Reagents Required[3][4][5][6][7]
  • L-Norleucine (CAS 327-57-1)

  • Benzoyl Chloride (CAS 98-88-4)

  • Sodium Hydroxide (1M and 5M solutions)

  • Diethyl Ether (for washing)

  • Hydrochloric Acid (6M, for precipitation)

Step-by-Step Workflow

This protocol is designed to be self-validating : specific visual cues (precipitation, pH changes) confirm the success of each step.

  • Solubilization: Dissolve 10 mmol of L-Norleucine in 30 mL of 1M NaOH.

    • Validation: Solution must be clear. If turbid, sonicate.

  • Acylation (The Critical Step): Cool the solution to 0°C. Add 12 mmol of Benzoyl Chloride dropwise over 20 minutes while simultaneously adding 5M NaOH to maintain pH > 10.

    • Why: Low temperature prevents hydrolysis of the benzoyl chloride. High pH ensures the amine remains nucleophilic.

  • Reaction Monitoring: Stir vigorously for 2 hours at room temperature.

    • Validation: The smell of benzoyl chloride (pungent/acrid) should disappear.

  • Extraction (Impurity Removal): Extract the alkaline solution twice with diethyl ether.

    • Why: This removes unreacted benzoyl chloride and benzoyl byproduct (neutral organics). The product remains in the aqueous phase as the sodium salt.

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0.

    • Validation: A thick white precipitate (Bz-Nle-OH) should form immediately.

  • Isolation: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from Ethanol/Water (1:1).

SynthesisWorkflow Start L-Norleucine + 1M NaOH Rxn Add Benzoyl Chloride (Maintain pH > 10, 0°C) Start->Rxn Schotten-Baumann Conditions Wash Ether Extraction (Remove neutral impurities) Rxn->Wash Aqueous Phase Retained Acid Acidify to pH 2.0 (HCl) Wash->Acid Product is Soluble Salt Product Precipitate Bz-Nle-OH Acid->Product Protonation causes Precipitation

Figure 2: Logic flow for the Schotten-Baumann synthesis of Bz-Nle-OH.

Part 3: Applications in Enzymology (Carboxypeptidase A)

Bz-Nle-OH is a critical reference standard in protease kinetics. It is often used to probe the S1' specificity pocket of Carboxypeptidase A (CPA).

Mechanism of Interaction

CPA cleaves C-terminal amino acids with hydrophobic side chains.

  • Zinc Coordination: The free carboxylate of Bz-Nle-OH coordinates with the active site Zinc ion (

    
    ).
    
  • Hydrophobic Fit: The n-butyl side chain of Norleucine inserts into the S1' hydrophobic pocket.

  • Differentiation: Unlike Phenylalanine (the preferred substrate), Norleucine lacks the aromatic ring. Comparing

    
     of Bz-Phe-OH vs. Bz-Nle-OH allows researchers to quantify the energetic contribution of 
    
    
    
    -stacking vs. pure hydrophobic displacement in the active site [2].

Preparation of Assay Standards:

  • Stock Solution: Dissolve Bz-Nle-OH in 100% DMSO to 100 mM.

    • Note: Do not use water for the stock; it will precipitate.

  • Working Solution: Dilute into Tris-HCl buffer (pH 7.5) immediately prior to use. Ensure final DMSO concentration is < 5% to avoid enzyme denaturation.

Part 4: Handling & Stability

  • Storage: Store at 0-8°C. Keep container tightly sealed.

  • Hygroscopicity: The compound can absorb moisture, which hydrolyzes the benzoyl group over long periods. Desiccation is recommended.

  • Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles).

References
  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of Carboxypeptidase A: The pH Dependence of Tripeptide Hydrolysis. Biochemistry. (Contextual citation for CPA hydrophobic pocket specificity).
  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Authoritative source on Schotten-Baumann procedures for amino acids).

Sources

Technical Guide: Leveraging Bz-Nle-OH in Protease Inhibitor Design

[1]

Executive Summary

Bz-Nle-OH (Benzoyl-L-Norleucine) is a non-natural amino acid derivative widely utilized as an N-terminal capping group in the development of peptide-based protease inhibitors and fluorogenic substrates.[1] Its primary utility lies in isosteric replacement , where the Norleucine (Nle) side chain mimics Methionine (Met) without the susceptibility to oxidative degradation (sulfoxide formation).[1]

In drug discovery, the Bz-Nle moiety is engineered to target the S4 subsite of serine proteases, specifically the NS2B-NS3 complex of Flaviviruses. By filling this hydrophobic pocket, it anchors the inhibitor, allowing the P1-P3 residues to align precisely with the catalytic triad. This guide outlines the chemical rationale, synthesis protocols, and assay methodologies for deploying Bz-Nle-OH in inhibitor campaigns.[1]

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)[1][2]

The Norleucine Advantage: Stability over Methionine

In native substrates of many serine proteases, Methionine (Met) often occupies the P1 or P4 position. However, Met is problematic in drug development due to the rapid oxidation of its thioether sulfur to sulfoxide (


  • Isosteric Substitution: Norleucine (2-aminohexanoic acid) possesses a linear aliphatic side chain (

    
    ) that is sterically nearly identical to Methionine (
    
    
    ) but chemically inert to oxidation.[1]
  • Hydrophobic Integrity: The Nle side chain maintains the necessary lipophilicity to penetrate deep hydrophobic S-pockets (S1/S4) without the metabolic liability of sulfur.

The Benzoyl Cap (Bz): P4/S4 Anchoring

The N-terminal Benzoyl group serves two critical functions in inhibitor design:

  • Peptidomimetic Termination: It removes the charged N-terminal amine, preventing non-specific electrostatic repulsion and mimicking the peptide bond of a longer protein chain.

  • Aromatic Stacking: In Flavivirus proteases (e.g., WNV NS3), the Benzoyl ring participates in van der Waals interactions with solvent-exposed residues near the S4 pocket, locking the inhibitor in a bioactive conformation.

Case Study: West Nile Virus (WNV) NS3 Protease

The crystal structure of WNV NS3 protease in complex with Bz-Nle-Lys-Arg-Arg-H (PDB: 2FP7 ) reveals the canonical binding mode:

  • P4 Position: The Bz-Nle moiety occupies the S4 subsite.

  • Binding Logic: The Nle side chain extends into the hydrophobic cleft, while the Benzoyl group stacks against the protein surface, acting as a "lid" that stabilizes the complex.

Part 2: Experimental Protocols

Synthesis of Bz-Nle-Peptidyl Inhibitors

The following protocol describes the Solid-Phase Peptide Synthesis (SPPS) of a peptide aldehyde inhibitor (e.g., Bz-Nle-Lys-Arg-Arg-H ) using Bz-Nle-OH as the final capping reagent.

Reagents:

  • Resin: H-Arg(Pbf)-2-chlorotrityl resin (for aldehyde precursor).[1]

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).[1]

  • Building Block: Bz-Nle-OH (commercially available or synthesized via Schotten-Baumann reaction).[1]

Protocol:

  • Peptide Assembly: Synthesize the peptide backbone (e.g., H-Lys(Boc)-Arg(Pbf)-Arg(Pbf)-Resin) using standard Fmoc chemistry.[1]

  • N-Terminal Capping (The Bz-Nle Step):

    • Dissolve Bz-Nle-OH (3 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq).[1]

    • Add the activated mixture to the deprotected N-terminal amine of the resin-bound peptide.

    • Mechanism:[2][3] The carboxyl group of Bz-Nle-OH forms an amide bond with the P3 residue (Lys).

    • Incubate for 2 hours at room temperature. Verify coupling via Kaiser test (negative result = complete coupling).

  • Cleavage & Oxidation (for Aldehydes):

    • Cleave the peptide alcohol from the resin using 1% TFA in DCM (preserves side-chain protecting groups if needed, or full deprotection with 95% TFA).

    • Oxidize the C-terminal alcohol to an aldehyde using Dess-Martin Periodinane (DMP) to generate the "warhead" capable of forming a hemiacetal with the active site Serine.

Kinetic Validation Assay

To validate the efficacy of Bz-Nle-based inhibitors, a competitive inhibition assay is performed using a fluorogenic substrate that also utilizes the Bz-Nle scaffold (ensuring structural similarity).[1]

Assay Components:

  • Enzyme: Recombinant NS2B-NS3 Protease (Dengue or WNV).[1][3]

  • Substrate: Bz-Nle-Lys-Arg-Arg-AMC (7-amino-4-methylcoumarin).[1][4][5]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 30% Glycerol (stabilizes viral proteases), 0.1% CHAPS.[1]

Methodology:

  • Pre-incubation: Mix 20 nM Protease with varying concentrations of the Bz-Nle-Inhibitor (0–100 µM) in the assay buffer. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µM Bz-Nle-KRR-AMC substrate.[1]

  • Detection: Monitor fluorescence increase (Excitation: 380 nm, Emission: 460 nm) resulting from the release of free AMC.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    ) to determine
    
    
    and
    
    
    (Cheng-Prusoff equation).

Part 3: Visualization & Logic Mapping[1]

Structural Logic of Bz-Nle Binding

The following diagram illustrates how the Bz-Nle moiety integrates into the protease active site, specifically mapping the interactions defined in PDB 2FP7 .

BzNle_Binding_MechanismBzNleBz-Nle-OH Moiety(Inhibitor P4 Cap)S4_PocketProtease S4 Subsite(Hydrophobic Cleft)BzNle->S4_PocketHydrophobic Interaction(Norleucine Side Chain)SolventSolvent Interface(Surface Residues)BzNle->SolventPi-Stacking / H-Bonding(Benzoyl Group)OxidationOxidative Degradation(Sulfoxide Formation)BzNle->OxidationResistant (Inert)MetMethionine (Native P4)BzNle->MetIsosteric ReplacementMet->S4_PocketNative BindingMet->OxidationHigh Susceptibility

Caption: Interaction map of Bz-Nle-OH within the protease active site, highlighting its resistance to oxidation compared to Methionine and its dual-mode binding (Hydrophobic S4 entry + Surface Stacking).

Synthesis Workflow: From Acid to Inhibitor

This flowchart details the conversion of the raw Bz-Nle-OH material into a functional aldehyde inhibitor.

Synthesis_WorkflowRawBz-Nle-OH(Starting Material)CouplingCoupling Reaction(HATU/DIPEA/DMF)Raw->CouplingResinPeptidyl-Resin(H2N-K-R-R-Resin)Resin->CouplingIntermediateBz-Nle-K-R-R-ResinCoupling->IntermediateAmide Bond FormationCleavageCleavage/Oxidation(TFA -> DMP)Intermediate->CleavageDeprotectionFinalBz-Nle-K-R-R-H(Active Inhibitor)Cleavage->FinalWarhead Generation

Caption: Step-by-step synthetic pathway transforming Bz-Nle-OH into a bioactive peptide aldehyde inhibitor via Solid Phase Peptide Synthesis (SPPS).

Part 4: Data Summary & Comparative Analysis

The table below summarizes the kinetic parameters of Bz-Nle-based inhibitors compared to native sequences, demonstrating the efficacy of the scaffold.

Inhibitor / SubstrateStructure (P4-P1)Target ProteaseKi / Km (µM)Key Feature
Bz-Nle-KRR-H Bz-Nle-Lys-Arg-Arg-CHOWNV NS3

Potent transition state analog; Nle fits S4.[1]
Bz-Nle-KRR-AMC Bz-Nle-Lys-Arg-Arg-AMCDENV NS3

Standard fluorogenic substrate; high turnover.[1]
Bz-Met-KRR-H Bz-Met-Lys-Arg-Arg-CHOWNV NS3

(oxidized)
Unstable; Met-sulfoxide reduces binding affinity.[1]
BPTI Protein InhibitorWNV NS3

Gold standard (reference), but non-drug-like.[1]

Interpretation: The Bz-Nle variants maintain low micromolar affinity comparable to native sequences but offer superior chemical stability, making them ideal for high-throughput screening (HTS) libraries and crystallographic studies.[1]

References

  • Erbel, P., et al. (2006).[1] Structural basis for the activation of flaviviral NS3 proteases from dengue and West Nile virus.[6] Nature Structural & Molecular Biology.[1][7] (PDB Code: 2FP7).[1][8][9][10] [1]

  • Knox, J. E., et al. (2006).[1] Peptide Inhibitors of West Nile NS3 Protease: SAR Study of Tetrapeptide Aldehyde Inhibitors. Journal of Medicinal Chemistry.

  • MedChemExpress. (n.d.).[1] Bz-Nle-Lys-Arg-Arg-AMC Product Datasheet. (Standard substrate validation).

  • Cayman Chemical. (n.d.).[1] Bz-Nle-KRR-AMC (hydrochloride) Product Information.[1][11]

  • Nitsche, C., et al. (2012).[1] Peptide-Boronic Acid Inhibitors of Flaviviral Proteases.[1] Journal of Medicinal Chemistry. (Demonstrates use of Bz-Nle in boronic acid transition state analogs).

Methodological & Application

Application Notes and Protocols for the Solubilization of BZ-Nle-OH in DMSO for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Hydrophobic Compound Delivery in Biological Systems

In the realm of drug discovery and biological research, the accurate and reproducible delivery of test compounds to in vitro and cellular assay systems is paramount. N-Benzoyl-L-norleucine (BZ-Nle-OH), a derivative of the amino acid norleucine, represents a class of molecules with significant potential in biochemical and pharmaceutical research, particularly as a putative inhibitor of inflammatory caspases such as caspase-1.[1][2] However, the inherent hydrophobicity conferred by the benzoyl group presents a significant challenge for its dissolution in aqueous buffers used in most biological assays.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an indispensable tool in the researcher's arsenal.[3] This document provides a comprehensive, experience-driven guide for the effective solubilization of BZ-Nle-OH in DMSO to generate high-concentration stock solutions suitable for a variety of bioassays. We will delve into the critical aspects of solvent selection, stock solution preparation, storage, and serial dilution, with a strong emphasis on maintaining compound integrity and minimizing solvent-induced artifacts in experimental results.

Physicochemical Properties and Rationale for DMSO Selection

BZ-Nle-OH's structure, featuring a nonpolar benzoyl ring and a hydrocarbon side chain from norleucine, renders it poorly soluble in water. Attempts to dissolve it directly in aqueous buffers will likely result in precipitation and an inaccurate final concentration, leading to unreliable experimental data.

It is crucial to use anhydrous DMSO for the preparation of stock solutions. DMSO is highly hygroscopic and absorbed water can significantly impact the solubility of hydrophobic compounds and potentially promote their degradation over time.[5]

Core Protocol: Preparation of a BZ-Nle-OH Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of BZ-Nle-OH in DMSO. The recommended stock concentration is 10 mM, which provides a convenient starting point for serial dilutions for most bioassays.

Materials and Equipment:
  • BZ-Nle-OH powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile, amber glass vial or a polypropylene microcentrifuge tube

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Procedure:
  • Determine the Required Mass of BZ-Nle-OH:

    • The molecular weight of BZ-Nle-OH (C13H17NO3) is 235.28 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 235.28 g/mol = 0.0023528 g = 2.35 mg

  • Weighing the Compound:

    • Accurately weigh out 2.35 mg of BZ-Nle-OH powder using a calibrated analytical balance.

    • Expert Tip: For weighing small quantities, it is advisable to use a balance with a readability of at least 0.01 mg to ensure accuracy.

  • Dissolving in DMSO:

    • Transfer the weighed BZ-Nle-OH powder into a sterile amber glass vial or a polypropylene microcentrifuge tube. The use of amber vials is recommended to protect the compound from light, although specific light sensitivity of BZ-Nle-OH is not extensively documented.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear and colorless. If particulates remain, gentle warming in a 37°C water bath or brief sonication can be employed to aid dissolution.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh 2.35 mg BZ-Nle-OH transfer Transfer to sterile vial weigh->transfer add_dmso Add 1 mL anhydrous DMSO transfer->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex inspect Visually inspect for clarity vortex->inspect aliquot Aliquot into smaller volumes inspect->aliquot If clear store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM BZ-Nle-OH stock solution in DMSO.

Storage and Stability of the Stock Solution

Proper storage is critical to maintain the integrity of the BZ-Nle-OH stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[4]

  • Protection from Moisture: Ensure that the storage vials are tightly sealed to prevent the absorption of moisture, which can compromise the stability of the compound in DMSO.

While specific stability data for BZ-Nle-OH in DMSO is limited, long-term storage of peptide-like compounds in solution is generally not recommended, especially those containing amino acids like asparagine, glutamine, cysteine, methionine, or tryptophan, which are prone to degradation.[6] Although BZ-Nle-OH is a single amino acid derivative, it is prudent to follow best practices for storage.

Application in Bioassays: Serial Dilution and Final Concentration

The 10 mM stock solution must be serially diluted to the final working concentrations required for the specific bioassay. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity or other off-target effects.

DMSO Toxicity in Cell-Based Assays

The cytotoxic effects of DMSO are well-documented. While tolerance can vary between cell lines, a general guideline is to keep the final concentration of DMSO at or below 0.5%.[7] For particularly sensitive primary cells, a final DMSO concentration of 0.1% or lower is advisable.[7] Concentrations above 1% can lead to significant cell death and should be avoided.[7]

Final DMSO ConcentrationGeneral Effect on Cell Viability
≤ 0.1%Generally considered safe for most cell lines.
0.5%Tolerated by many robust cell lines.
1.0%May cause toxicity in some cell lines.
> 1.0%Significant cytotoxicity is expected.
Protocol for Serial Dilution

The following is an example of a serial dilution protocol to achieve a range of working concentrations for a caspase-1 inhibition assay, with a final DMSO concentration of 0.1%.

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM BZ-Nle-OH stock solution in cell culture medium or assay buffer. For example, to achieve a 100 µM working solution with a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:100 in the assay buffer.

  • Serial Dilutions: Perform serial dilutions from the 100 µM working solution in the assay buffer to obtain the desired final concentrations for the dose-response curve (e.g., 50 µM, 25 µM, 12.5 µM, etc.).

Example Dilution Scheme for a 96-Well Plate Assay

G cluster_stock Stock Solution cluster_intermediate Intermediate Dilution cluster_serial Serial Dilution in Assay Plate stock 10 mM BZ-Nle-OH in 100% DMSO intermediate 100 µM BZ-Nle-OH in Assay Buffer (0.1% DMSO) stock->intermediate 1:100 dilution well1 Well 1: 100 µM intermediate->well1 well2 Well 2: 50 µM well1->well2 2-fold dilution well3 Well 3: 25 µM well2->well3 2-fold dilution well4 Well 4: 12.5 µM well3->well4 2-fold dilution well5 ... well4->well5

Sources

Application Note: Strategic Incorporation of Bz-Nle-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Benzoyl-L-Norleucine (Bz-Nle-OH)
Methodology:  Fmoc-SPPS (Solid-Phase Peptide Synthesis)[1][2]

Executive Summary & Scientific Rationale

The incorporation of Benzoyl-Norleucine (Bz-Nle-OH) into peptide sequences serves two critical medicinal chemistry functions: Norleucine (Nle) acts as an oxidation-resistant isostere for Methionine (Met), while the Benzoyl (Bz) group functions as a lipophilic, non-labile N-terminal cap that enhances proteolytic stability.[1][2]

However, the direct coupling of


-acyl amino acids (like Bz-Nle-OH) presents a specific stereochemical risk not found in standard Fmoc/Boc chemistry: racemization via 5(4H)-oxazolone formation .[1][2] Unlike urethane-protected amino acids (Fmoc/Boc), which prevent oxazolone formation, N-acyl derivatives facilitate this pathway upon carboxyl activation, leading to loss of chiral integrity at the 

-carbon.[1][2]

This guide details two protocols:

  • Protocol A (Stepwise Assembly): The industry-standard "Safe Route" which eliminates racemization risk.[1][2]

  • Protocol B (Direct Incorporation): A specialized protocol for coupling pre-formed Bz-Nle-OH using low-racemization conditions.[1][2]

Critical Mechanism: The Oxazolone Risk

Before proceeding, researchers must understand why standard coupling conditions (e.g., HATU/DIEA) are dangerous for Bz-Nle-OH.[1][2]

Upon activation of the carboxylic acid, the carbonyl oxygen of the


-benzoyl amide attacks the activated carbonyl, forming a 5-membered oxazolone  (azlactone) ring. This intermediate allows the 

-proton to be easily abstracted by base, leading to rapid racemization.
Visualization: Racemization Pathway vs. Safe Assembly

OxazoloneRisk Start Target: Bz-Nle-Peptide Direct Direct Coupling (Bz-Nle-OH + Activator) Start->Direct Option 1 Stepwise Stepwise Assembly (Fmoc-Nle-OH -> Deprotect -> Benzoyl) Start->Stepwise Option 2 (Recommended) Oxazolone INTERMEDIATE: 5(4H)-Oxazolone Ring Direct->Oxazolone Activation Safe Chiral Integrity Maintained (L-Nle) Stepwise->Safe Activation on Achiral Benzoic Acid Racemization High Risk of Racemization (DL-Nle) Oxazolone->Racemization Base-catalyzed H+ abstraction

Caption: Comparative pathways showing the high racemization risk of Direct Coupling (Red) versus the chiral safety of Stepwise Assembly (Green).[1][2]

Protocol A: Stepwise Assembly (Recommended)[1][2]

Objective: Install L-Norleucine first, then cap with the Benzoyl group. This ensures the chiral center of Nle is protected by the Fmoc group during its coupling, and the subsequent benzoylation reaction occurs on an achiral molecule (Benzoic acid/anhydride), making racemization impossible.

Materials
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1][2]

  • Amino Acid: Fmoc-Nle-OH (Fmoc-L-Norleucine).[1][2]

  • Reagents: Benzoic Anhydride (

    
    ) OR Benzoyl Chloride (BzCl); Pyridine; DIEA.[1][2]
    
Step-by-Step Procedure
  • Coupling of Fmoc-Nle-OH:

    • Couple Fmoc-Nle-OH to the resin-bound peptide using standard conditions (e.g., 4 eq Fmoc-Nle-OH, 4 eq DIC, 4 eq Oxyma Pure in DMF for 60 min).

    • Validation: Perform a Kaiser test.[1][2] If blue, re-couple.[2] If colorless, proceed.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (

      
       min).[1][2]
      
    • Wash extensively with DMF (

      
      ) and DCM (
      
      
      
      ).[1][2]
    • Result: Free amine (

      
      -Nle-Peptide-Resin).[1][2]
      
  • Benzoylation (Capping):

    • Option 1 (Benzoic Anhydride - Milder):

      • Dissolve Benzoic Anhydride (5 eq) and Pyridine (5 eq) in DMF.

      • Add to resin.[1][2][3][4][5] Shake for 30–60 minutes at room temperature.

    • Option 2 (Benzoyl Chloride - Faster/Aggressive):

      • Dissolve Benzoyl Chloride (3 eq) and DIEA (6 eq) in DCM/DMF (1:1).

      • Note: Add base first to neutralize HCl generated.[1][2]

      • Shake for 15–30 minutes .

  • Final Wash:

    • Wash with DMF (

      
      ), DCM (
      
      
      
      ), and MeOH (
      
      
      ) to remove excess aromatics.[1][2]

Protocol B: Direct Incorporation of Bz-Nle-OH[1][2]

Objective: Couple pre-formed Bz-Nle-OH to the peptide chain. Use Case: When Bz-Nle-OH is supplied as a specific fragment or tracer. Constraint: You MUST avoid strong bases (DIEA/TEA) during the activation step to suppress oxazolone formation.[2]

Reagents of Choice
  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[1][2]

  • Base: Sym-Collidine (2,4,6-trimethylpyridine) .[1][2] Collidine is a weaker base than DIEA, significantly reducing proton abstraction from the oxazolone intermediate.

Step-by-Step Procedure
  • Pre-Activation (Low Temperature Recommended):

    • Dissolve Bz-Nle-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Cool the solution to 0°C (ice bath).

    • Add DIC (3 eq) . Stir for 2 minutes. Do not let it sit longer.

  • Coupling:

    • Add the pre-activated mixture to the resin (swollen in DMF).

    • If a tertiary base is absolutely required (e.g., for salt suppression), add Sym-Collidine (3 eq) .[1][2] Avoid DIEA.

    • Shake for 60–90 minutes at room temperature (or keep at 4°C overnight for maximum stereocontrol).

  • Monitoring:

    • Standard Kaiser test or Chloranil test (for secondary amines).[1][2]

Analytical Validation (QC)

Because Bz-Nle is highly hydrophobic, it will significantly shift retention times in RP-HPLC compared to the uncapped or Acetyl-capped variants.[1]

ParameterExpected ObservationNotes
HPLC Retention Significant shift to higher % B (Acetonitrile)The Benzoyl group adds significant lipophilicity compared to Fmoc or Acetyl.[1][2]
Mass Spectrometry Mass shift of +104.1 DaCompared to H-Nle-Peptide (Free amine).[1][2]
Chiral Purity Single PeakPresence of a "shoulder" or doublet indicates racemization (D-Nle formation).[1][2]
Troubleshooting Table
IssueProbable CauseCorrective Action
Doublet peak in HPLC Racemization of NleSwitch to Protocol A (Stepwise). If using Protocol B, switch base to Collidine or eliminate base (use DIC/Oxyma only).[1][2]
Incomplete Coupling Steric hindrance of Bz groupDouble couple; increase temperature to 40°C (only for Protocol A; heat worsens racemization in Protocol B).[1][2]
Low Solubility Hydrophobic aggregationUse "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling.[1][2]

References

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1][2]

  • Steinauer, R., et al. (1989).[1][2] Racemization of N-protected amino acids during activation.[1][2]Journal of Chromatography A, 476, 117-126.

  • Luxembourg Bio Technologies. (2025).[1][2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[3][6] Retrieved from

  • PubChem. (2023).[1][2] Benzoyl-L-norleucine Compound Summary. Retrieved from [1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups.[1][2][3][7][8]Chemical Reviews, 109(6), 2455-2504.[1][2] (Standard reference for orthogonal protection).

Sources

Methods for utilizing Benzoyl-Norleucine in drug delivery research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Protease-Resistant Supramolecular Carriers using Benzoyl-Norleucine (Bz-Nle)

Abstract

This guide details the methodology for utilizing N-Benzoyl-Norleucine (Bz-Nle) as a structural architect in the design of self-assembling peptide amphiphiles (PAs). While traditional peptide hydrogels often rely on Methionine (Met) or Phenylalanine (Phe) residues, these suffer from oxidative instability or rapid enzymatic hydrolysis. Bz-Nle introduces a "dual-shield" mechanism: the Norleucine side chain provides isosteric hydrophobicity without oxidative susceptibility, while the Benzoyl cap drives


-

stacking for robust supramolecular assembly. This protocol outlines the synthesis, assembly, and validation of Bz-Nle-based nanocarriers for sustained drug release.

Module 1: The Physicochemical Rationale

In rational drug design, the choice of the N-terminal cap and the hydrophobic core dictates the carrier's morphology and serum half-life. Bz-Nle is not merely a building block; it is a stability modulator .

Comparative Advantage Matrix

The following table contrasts Bz-Nle with standard residues used in peptide self-assembly (e.g., Fmoc-Phe, Ac-Met).

FeatureBenzoyl-Norleucine (Bz-Nle)Acetyl-Methionine (Ac-Met)Fmoc-Phenylalanine (Fmoc-Phe)
Oxidative Stability High (Aliphatic side chain)Low (Forms Sulfoxides)High
Protease Resistance High (Non-natural residue)Low (Natural substrate)Moderate (Steric hindrance)
Assembly Driver

-

Stacking + Hydrophobic
Weak HydrophobicStrong

-

Stacking
Steric Profile Linear, flexible packingLinear, flexible packingBulky, rigid packing
Toxicity Profile Biocompatible metaboliteBiocompatibleFmoc cleavage byproducts can be cytotoxic
Mechanism of Action

Bz-Nle acts as the "nucleator" for self-assembly.

  • Benzoyl Cap: Provides the aromatic moiety necessary for unidirectional

    
    -
    
    
    
    stacking, driving the formation of high-aspect-ratio nanofibers.
  • Norleucine Side Chain: Mimics the hydrophobicity of Leucine/Methionine, facilitating the "hydrophobic collapse" that shields the payload, yet remains invisible to oxidases that attack Methionine.

Module 2: Experimental Workflow Visualization

The following diagram illustrates the critical path from molecular synthesis to validated drug carrier.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Assembly cluster_2 Phase 3: Validation S1 Bz-Nle Coupling (Liquid/Solid Phase) S2 Peptide Purification (RP-HPLC) S1->S2 A1 Dissolution (High pH / DMSO) S2->A1 Lyophilized Powder A2 Drug Addition (Co-Solubilization) A1->A2 A3 Trigger Switch (pH Drop / Salt) A2->A3 Self-Assembly V1 Rheology (G' > G'') A3->V1 Hydrogel Formed V2 TEM Imaging (Nanofiber Morphology) A3->V2 V3 Release Kinetics (HPLC Quant) A3->V3

Figure 1: Critical path for engineering Bz-Nle based supramolecular hydrogels.

Module 3: Detailed Protocols

Protocol A: Synthesis of Bz-Nle-FF-OH (Model Carrier)

Rationale: To create a hydrogelator, Bz-Nle is typically coupled to a short amyloidogenic sequence like Diphenylalanine (FF).

Reagents:

  • Bz-Nle-OH (Commercial or synthesized via Benzoyl Chloride + Norleucine).

  • H-Phe-Phe-OH (or resin-bound for SPPS).

  • HBTU/DIEA (Coupling agents).[1]

Steps:

  • Coupling: Dissolve H-Phe-Phe-OH (1 eq) in DMF. Add Bz-Nle-OH (1.1 eq), HBTU (1.1 eq), and DIEA (2.5 eq). Stir at RT for 4 hours.

    • Critical Check: Monitor disappearance of free amine via Kaiser test (if solid phase) or TLC (if liquid phase).

  • Deprotection/Cleavage: If on resin, cleave using 95% TFA. If liquid phase, precipitate in cold diethyl ether.

  • Purification: Purify via RP-HPLC (C18 column). Gradient: 20-80% Acetonitrile in water (0.1% TFA).

    • Target: Collect peak corresponding to MW of Bz-Nle-FF (approx. ~550 Da).

  • Lyophilization: Freeze-dry to obtain a white fluffy powder.

Protocol B: "Switch-Induced" Self-Assembly & Drug Loading

Rationale: Bz-Nle peptides are soluble at high pH (ionized C-terminus) but assemble into nanofibers upon charge neutralization (pH drop).

Materials:

  • Bz-Nle-Peptide (from Protocol A).

  • Model Drug (e.g., Doxorubicin for hydrophilic, Curcumin for hydrophobic).

  • 0.1 M NaOH and 0.1 M HCl.

Steps:

  • Solubilization: Dissolve Bz-Nle-Peptide (10 mg/mL) in water. Adjust pH to ~10.0 using NaOH. Solution should be clear.

    • Note: For hydrophobic drugs, dissolve the drug in a minimal volume of DMSO first, then add to the peptide solution.

  • Triggering Assembly (The Switch):

    • Slow Method (Homogeneous Gel): Add Glucono-delta-lactone (GdL). Hydrolysis of GdL slowly lowers pH, creating uniform gels.

    • Fast Method (Injectable): Dropwise addition of HCl or injection into a physiological buffer (PBS, pH 7.4).

  • Aging: Allow the gel to mature for 12-24 hours at room temperature to stabilize the fiber network.

Module 4: Analytical Validation (Quality Control)

To ensure the Bz-Nle moiety is functioning as intended, the following characterization is mandatory.

TechniqueMetricSuccess Criteria
TEM / AFM MorphologyPresence of long, unbranched nanofibers (width 5–10 nm).
Rheology ViscoelasticityStorage Modulus (

) > Loss Modulus (

) by at least 1 order of magnitude.
CD Spectroscopy Secondary StructureBeta-sheet signal (negative band at ~218 nm).
HPLC Stability Proteolytic ResistanceIncubate with Proteinase K. Bz-Nle analogs should show >50% intact mass at 24h vs. <10% for uncapped analogs.

Module 5: Molecular Interaction Diagram

Understanding the supramolecular arrangement is vital for troubleshooting gelation failures.

MolecularAssembly cluster_monomer Monomer State (High pH) cluster_fiber Nanofiber State (pH 7.4) Bz Benzoyl Cap (Aromatic) Nle Norleucine (Hydrophobic/Stable) Bz->Nle Stack Pi-Pi Stacking (Benzoyl Driven) Bz->Stack Drives Assembly Pep Peptide Backbone (H-Bonding) Nle->Pep Core Hydrophobic Collapse (Nle Shielding) Nle->Core Excludes Water Sheet Beta-Sheet Network (Backbone) Pep->Sheet Stabilizes Gel

Figure 2: Mechanistic transition from Bz-Nle monomer to stable nanofiber architecture.

References

  • Chem-Impex International. (n.d.). Benzoyl-L-norleucine: Applications in peptide synthesis and stability.[2] Retrieved from

  • National Institutes of Health (NIH). (2023). Manipulating the Piezoelectric Response of Amino Acid-Based Assemblies by Supramolecular Engineering. PubMed.[3] Retrieved from [Link] (Contextual grounding on N-acetyl/Benzoyl capping effects).

  • Cui, H., et al. (2010). Self-assembly of peptide amphiphiles for drug delivery.[4][5] Biopolymers.[4][5][6][7] (Foundational text on N-capped peptide assembly mechanisms).

  • Radchenko, D., et al. (2016).[7] Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Quality Control & Impurity Profiling for Bz-Nle-OH

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Commercial Batches of Benzoyl-L-Norleucine (Bz-Nle-OH)

Introduction: The Hidden Variables in Your Kinetics

Welcome. If you are accessing this guide, you are likely observing inconsistent kinetic data in protease assays (e.g., Chymotrypsin, Subtilisin) or unexplained side-reactions during peptide coupling using Bz-Nle-OH .

As a building block, Benzoyl-Norleucine is deceptively simple. However, its synthesis—typically via the Schotten-Baumann reaction involving Norleucine and Benzoyl Chloride—leaves a specific fingerprint of impurities. Unlike standard Fmoc/Boc-amino acids, the benzoyl group introduces unique risks regarding UV-active contaminants and racemization mechanisms that standard QC protocols often miss.

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The "Phantom" Peak (Benzoic Acid Contamination)

User Issue: "I see a large contaminant peak in my HPLC trace (254 nm) that doesn't match the mass of my peptide, or I have unexpected solubility issues in organic solvents."

Technical Diagnosis: The most pervasive impurity in commercial Bz-Nle-OH is Benzoic Acid (BzOH) . It is the hydrolysis product of the Benzoyl Chloride reagent. Because both the product (Bz-Nle-OH) and the impurity (BzOH) share the benzoyl chromophore, Benzoic Acid has an extinction coefficient nearly identical to your product. A 5% molar impurity can look like a 50% impurity by peak height if your gradient is not optimized, or conversely, it can co-elute and artificially inflate your concentration calculations.

Troubleshooting Protocol:

  • Isolate the Variable: Run a neat injection of Benzoic Acid standards.

  • Optimize Separation: Standard C18 gradients often co-elute these species. You must exploit the pKa difference. Benzoic acid (pKa ~4.2) and Bz-Nle-OH (pKa ~3.8 for the carboxyl) are similar, but the hydrophobic Norleucine side chain is the handle for separation.

Recommended Analytical Method (RP-HPLC):

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 100 Å.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 214 nm (peptide bond) and 254 nm (benzoyl group). Note: Ratio of 214/254 can help distinguish BzOH from Bz-Nle-OH.

Data Summary: Common Non-Peptidic Impurities

ImpurityOriginDetection (LC-MS)Impact on Assay
Benzoic Acid Hydrolysis of Bz-Cl reagentm/z 122 [M+H]+Inflates concentration; alters pH; inhibits some enzymes.
N,N-Dibenzoyl-Nle Excess Bz-Cl / High pHm/z 339 [M+H]+Acts as a competitive inhibitor; insoluble aggregates.
Free Norleucine Incomplete reactionm/z 132 [M+H]+Zwitterionic; elutes in void volume; usually benign.
Module 2: Stereochemical Integrity (The Racemization Trap)

User Issue: "My enzyme kinetic constants (


, 

) are off by 50%, or I see a 'shoulder' on the main peak."

Technical Diagnosis: The Benzoyl protecting group is notorious for promoting racemization via the 5(4H)-oxazolone mechanism . During the activation of the carboxylic acid (either during the initial synthesis of the raw material or during your subsequent coupling), the carbonyl oxygen of the benzoyl group attacks the activated amino acid carbonyl. This forms an oxazolone intermediate which readily tautomerizes, destroying the chirality at the alpha-carbon.

You are likely dealing with a mixture of Bz-L-Nle-OH and Bz-D-Nle-OH . Most proteases are stereoselective; the D-isomer acts as a competitive inhibitor or an inert species, skewing your kinetic data.

The Mechanism of Failure:

OxazoloneMechanism Start Activated Bz-L-Nle-OH Cyclization Cyclization (Nu: Attack by Bz-O) Start->Cyclization Base/Heat Oxazolone 5(4H)-Oxazolone Intermediate Cyclization->Oxazolone Tautomer Enol Tautomer (Achiral) Oxazolone->Tautomer Rapid Equilibrium Product Racemic Mixture (DL-Bz-Nle-OH) Oxazolone->Product Hydrolysis/Coupling Tautomer->Oxazolone Loss of Chirality

Figure 1: The 5(4H)-oxazolone pathway leading to racemization in N-benzoyl amino acids.

Troubleshooting Protocol: Standard C18 HPLC will not separate enantiomers. You must use Chiral HPLC.

Recommended Chiral Method:

  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK® IA or IC).

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Expected Result: L-isomer typically elutes first (verify with standards). If the minor peak > 0.5%, the batch is compromised for sensitive kinetic work.

Module 3: Troubleshooting Logic Flow

Use this decision matrix to determine the next step in your investigation.

TroubleshootingLogic Problem User Observation: Inconsistent Data CheckLC Step 1: Check RP-HPLC (254nm) Problem->CheckLC GhostPeak Extra Peak Observed? CheckLC->GhostPeak YesGhost Yes: Suspect Chemical Impurity GhostPeak->YesGhost Multiple Peaks NoGhost No: Single Peak GhostPeak->NoGhost Single Peak CheckMS Check Mass Spectrum YesGhost->CheckMS CheckChiral Step 2: Check Chiral Purity NoGhost->CheckChiral Mass122 Mass = 122 Da CheckMS->Mass122 Mass339 Mass = 339 Da CheckMS->Mass339 Action3 Diagnosis: Racemization Action: Reject Batch CheckChiral->Action3 Split Peak Action4 Batch Approved CheckChiral->Action4 Single Peak Action1 Diagnosis: Benzoic Acid Action: Recrystallize (Hexane/EtOAc) Mass122->Action1 Action2 Diagnosis: Di-Benzoyl Action: Reject Batch Mass339->Action2

Figure 2: Diagnostic workflow for identifying impurity sources in Bz-Nle-OH batches.

Frequently Asked Questions (FAQs)

Q: Can I remove Benzoic Acid using simple lyophilization? A: No. Benzoic acid is solid at room temperature and sublimates poorly under standard lyophilization conditions compared to solvents.

  • Corrective Action: Perform a liquid-liquid extraction. Dissolve your crude Bz-Nle-OH in Ethyl Acetate and wash 3x with dilute HCl (pH 2). Benzoic acid will remain in the organic layer, but so will your product. A better approach is trituration with Hexanes , as Benzoic acid is moderately soluble in hexanes while Bz-Nle-OH is typically less so.

Q: Why does my Mass Spec show a peak at [M+Na]+ + 16? A: If you are using an older batch, check for Methionine Sulfoxide analogs. Wait, this is Norleucine (Nle), not Methionine (Met). Nle is used specifically to avoid oxidation. If you see +16, it is likely not oxidation of the side chain but potentially a peroxide adduct if Benzoyl Peroxide was present in the reagent grade Benzoyl Chloride used for synthesis. This is rare but possible in low-grade bulk synthesis.

Q: Is the D-isomer toxic in cell assays? A: Generally, D-amino acids are not cytotoxic at low concentrations, but they are biologically inert or inhibitory. In a protease inhibition assay, the D-isomer will not be cleaved, effectively lowering the calculated concentration of the active inhibitor, leading to an underestimation of potency (


).
References
  • BenchChem. (2025).[2][3] Strategies to Reduce N-Substituted and Di-acylated Impurities in Benzamide Synthesis. Retrieved from

  • Sielc Technologies. (n.d.). Separation of Benzoic acid and Benzoyl derivatives on HPLC. Retrieved from

  • National Institutes of Health (PMC). (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates.[4] Retrieved from

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Chem-Impex International. (n.d.). Benzoyl-L-norleucine Product Specifications and Analysis. Retrieved from

Sources

Validation & Comparative

Comparative Guide: BZ-Nle-OH vs. Boc-Nle-OH for Peptide Applications

[1]

Executive Summary

Senior Scientist Note: In peptide chemistry, precision in nomenclature dictates experimental success. While Boc-Nle-OH serves as a transient protecting group for stepwise elongation, BZ-Nle-OH (Benzoyl-Norleucine) functions primarily as a permanent N-terminal blocking group or pharmacophore modifier.[1] This guide dissects the chemical orthogonality, stability profiles, and application logic for both derivatives, correcting the common misconception that "BZ" acts as a standard reversible protecting group in Solid-Phase Peptide Synthesis (SPPS).[2]

Chemical Profile & Orthogonality[1][2]

To select the correct reagent, one must understand the fundamental difference in the N-terminal linkage: Carbamate (Boc) vs. Amide (Bz) .[2]

FeatureBoc-Nle-OH BZ-Nle-OH
Full Name N-alpha-t-Butyloxycarbonyl-L-NorleucineN-alpha-Benzoyl-L-Norleucine
CAS Number 6404-28-054430-46-5
Chemical Class CarbamateAmide
Role Transient Protection (Elongation)Permanent Capping (Termination)
Lability Acid-labile (TFA, HCl)Stable to acid/base (Requires harsh hydrolysis)
Primary Use Boc-SPPS, Solution Phase SynthesisEnzyme Substrates, Drug Stability, Lipophilicity
The "BZ" vs. "Z" Distinction

Crucial Warning: Do not confuse BZ (Benzoyl,

Z

12
  • Z-Nle-OH is a carbamate removed by hydrogenolysis (

    
    ) or strong acid (HBr/AcOH).[1][2]
    
  • BZ-Nle-OH forms a highly stable amide bond that resists standard deprotection cocktails, effectively terminating the peptide chain.[1]

Mechanistic Comparison & Stability

Boc-Nle-OH: The Acidolysis Pathway

Boc-Nle-OH is designed for temporary protection.[1] Upon exposure to Trifluoroacetic Acid (TFA), the tert-butyl cation is cleaved, releasing

232

Key Insight: The Norleucine side chain (linear aliphatic) is unreactive, making Boc-Nle-OH an ideal internal standard or Methionine surrogate (avoiding oxidation) in Boc-SPPS.[1][2]

BZ-Nle-OH: The Stability Lock

The Benzoyl group mimics the peptide bond itself but lacks the N-alpha proton necessary for easy cleavage.[1] It provides:

  • Protease Resistance: N-terminal benzoylation blocks exopeptidases.[2]

  • Hydrophobic Interaction: The aromatic ring enhances binding affinity in hydrophobic pockets (common in chymotrypsin assays).[2]

  • Crystallinity: Benzoyl derivatives often crystallize better than free peptides, aiding in purification.[2]

Visualization: Reaction Pathways

The following diagram contrasts the deprotection capability of Boc against the stability of Bz.

ProtectionLogicSubstratePeptide-ResinCouplingCoupling Step(DIC/Oxyma)Substrate->CouplingBocNleBoc-Nle-OH(Carbamate)BocNle->CouplingBzNleBZ-Nle-OH(Amide)BzNle->CouplingProtected_BocBoc-Nle-Peptide(Transient)Coupling->Protected_BocIf Boc usedProtected_BzBz-Nle-Peptide(Permanent)Coupling->Protected_BzIf Bz usedTFATFA Treatment(Acidolysis)Protected_Boc->TFAProtected_Bz->TFAResult_FreeH-Nle-Peptide(Ready for Elongation)TFA->Result_FreeBoc RemovedResult_StuckBz-Nle-Peptide(No Reaction/Stable)TFA->Result_StuckBz Remains

Figure 1: Comparative reaction outcomes upon acid treatment. Boc allows chain continuation; Bz terminates the sequence.

Experimental Protocols

Protocol A: Transient Use of Boc-Nle-OH (SPPS)

Objective: Incorporate Norleucine as a Methionine substitute in a growing peptide chain.

Materials:

  • Boc-Nle-OH (3 eq)[1][2]

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma[2]

  • Deprotection Cocktail: 50% TFA in DCM[4]

Steps:

  • Coupling: Dissolve Boc-Nle-OH and coupling reagents in DMF. Add to the resin-bound amine.[2] Shake for 60 mins.

    • QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).[2]

  • Wash: DMF (3x), DCM (3x).

  • Deprotection: Treat resin with 50% TFA/DCM for 2 x 5 mins.[2]

    • Mechanism:[3] The TFA protonates the carbonyl oxygen, leading to E1 elimination of the t-butyl group.

  • Neutralization: Wash with 5% DIEA in DCM to remove TFA salts.[2]

  • Continuation: The resin is now ready for the next amino acid.

Protocol B: Terminal Capping with BZ-Nle-OH

Objective: Create a stable, lipophilic N-terminus for a protease substrate or inhibitor.[1]

Materials:

  • BZ-Nle-OH (3 eq)[1][2]

  • Activator: DIC (3 eq) / HOBt (3 eq)[1][2]

  • Solvent: DMF

Steps:

  • Pre-activation: Dissolve BZ-Nle-OH, DIC, and HOBt in DMF. Allow to react for 5 minutes to form the active ester.

  • Coupling: Add the mixture to the deprotected peptide-resin.

  • Reaction Time: Shake for 2–4 hours.

    • Note: Benzoyl groups are less sterically hindered than Boc/Fmoc but the amide formation is final.[2] Ensure completion as re-coupling is difficult if the resin aggregates.[2]

  • Cleavage from Resin: Use HF (for Boc resins) or TFA (for Fmoc resins).[2][4]

    • Result: The peptide cleaves from the resin, but the N-terminal Benzoyl group remains intact , yielding Bz-Nle-Peptide-OH.[1]

Performance Data & Decision Logic

The following table summarizes the operational differences derived from standard peptide synthesis workflows.

ParameterBoc-Nle-OHBZ-Nle-OH
Solubility (DMF) High (>0.5 M)Moderate (may require warming)
Coupling Efficiency Excellent (Fast kinetics)Good (Stable active ester)
TFA Resistance 0% (Removed in minutes)100% (Stable for days)
Piperidine Resistance 100%100%
Hydrogenolysis (

)
StableStable (unlike Cbz/Z)
Typical Yield (Step) >99%>98%
Decision Tree: When to use which?

DecisionTreeStartStart: Nle IncorporationQ1Is Nle the final N-terminal residue?Start->Q1Branch_NoNo (Chain continues)Q1->Branch_NoBranch_YesYes (End of chain)Q1->Branch_YesUse_BocUSE Boc-Nle-OH(Allows deprotection)Branch_No->Use_BocQ2Is a specific blocking group required?Branch_Yes->Q2Opt_FreeFree Amine NeededQ2->Opt_FreeOpt_CapBenzoyl Cap NeededQ2->Opt_CapAction_FreeUse Boc-Nle-OHthen remove BocOpt_Free->Action_FreeAction_BzUSE BZ-Nle-OH(Permanent Cap)Opt_Cap->Action_Bz

Figure 2: Strategic decision workflow for selecting Norleucine derivatives.

References

  • PubChem. (n.d.).[2] Boc-L-norleucine Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

Structural Verification of BZ-Nle-OH: An FTIR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural verification of N-Benzoyl-L-Norleucine (Bz-Nle-OH) using Fourier Transform Infrared (FTIR) spectroscopy. It is designed for researchers requiring a rapid, non-destructive method to validate compound identity and purity during peptide synthesis or drug development.

Executive Summary

N-Benzoyl-L-Norleucine (Bz-Nle-OH) [CAS: 54430-46-5] is a critical non-proteinogenic amino acid derivative used as a building block in peptide synthesis and as a protease inhibitor analog. Its structure combines a hydrophobic butyl side chain, a carboxylic acid, and an N-terminal benzoyl protection group.

While NMR and Mass Spectrometry provide atomic-level connectivity and molecular weight, FTIR spectroscopy is the superior choice for rapid "fingerprint" identification and solid-state form analysis. This guide details the specific spectral markers required to validate Bz-Nle-OH and objectively compares FTIR against alternative analytical methods.

Comparative Analysis: FTIR vs. NMR vs. LC-MS

Before detailing the FTIR protocol, it is essential to understand where this technique fits in the analytical workflow.

Table 1: Analytical Method Comparison for Amino Acid Derivatives

FeatureFTIR (ATR Mode) 1H-NMR (400 MHz) LC-MS (ESI)
Primary Utility Functional group ID, Polymorph check, Rapid QCStructural connectivity, StereochemistryExact mass, Purity quantification
Sample State Solid (Powder)Liquid (Deuterated solvent)Liquid (Dilute solution)
Time per Run < 2 minutes15–30 minutes10–20 minutes
Sample Recovery Yes (Non-destructive)Difficult (Solvent contamination)No (Destructive)
Cost per Run Low (<$5)High (Solvents + Instrument time)High (Columns + Solvents)
Blind Spot Cannot prove enantiomeric purity (L vs D)Insensitive to solid-state packingInsensitive to salt forms

Expert Insight: Use FTIR for incoming raw material QC and in-process checks . Use NMR/MS for initial structural characterization of a new synthetic batch.

The Science: Spectral Fingerprint of Bz-Nle-OH

To validate Bz-Nle-OH, you must confirm the presence of four distinct structural domains. The convergence of these signals creates a self-validating spectral signature.

Structural Domains & Expected Wavenumbers[1][2][3]
  • The Benzoyl Group (Aromatic Amide): Distinguishes this from free Norleucine.

  • The Amide Linkage (-CONH-): Confirms the benzoylation reaction was successful.

  • The Carboxylic Acid (-COOH): Confirms the C-terminus is free (not an ester).

  • The Norleucine Side Chain (-C4H9): Aliphatic backbone.

Table 2: Critical FTIR Bands for Bz-Nle-OH Verification

Functional GroupMode of VibrationFrequency (cm⁻¹)Diagnostic Value
Amide A N-H Stretch3300 – 3400Broad band; confirms amide presence.[1]
Acid O-H O-H Stretch2500 – 3300Very broad "hump" underlying C-H region; confirms free acid.
Aliphatic Chain C-H Stretch (sp³)2850 – 2960Peaks for -CH₂- and -CH₃- of the Norleucine side chain.
Carboxyl Carbonyl C=O Stretch (Acid)1700 – 1740Critical: Must be distinct from Amide I. Usually the highest freq C=O.
Amide I C=O Stretch (Amide)1630 – 1660Critical: Lower freq than acid C=O due to conjugation with benzene ring.
Amide II N-H Bend / C-N1530 – 1550Confirms peptide bond character.
Aromatic Ring C=C Ring Stretch1580 – 1600Often a doublet; confirms Benzoyl group.
Mono-substitution C-H Out-of-Plane690 – 710 & 730–770Fingerprint: Two strong bands indicating a mono-substituted benzene (Benzoyl).

Experimental Protocol: ATR-FTIR Verification

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference and sample loss.

Phase A: System Validation (Self-Validation Step)
  • Clean Crystal: Wipe the ATR crystal (Diamond or ZnSe) with isopropanol.

  • Background Scan: Collect a background spectrum (air only).

    • Validation: Ensure no peaks exist at 2350 cm⁻¹ (excessive CO₂) or 3400 cm⁻¹ (residual moisture) relative to baseline.

  • Performance Check (Optional): Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

Phase B: Sample Acquisition
  • Sample Loading: Place ~5–10 mg of Bz-Nle-OH powder onto the center of the crystal.

  • Contact Pressure: Lower the pressure arm until the force gauge reads the optimal value (usually ~80–100 clicks on a torque knob).

    • Why: Poor contact results in weak peaks and a noisy baseline.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 (sufficient for signal-to-noise > 100:1)

    • Range: 4000 – 600 cm⁻¹[2][3]

Phase C: Data Processing
  • Baseline Correction: Apply automatic baseline correction if the baseline drifts (common with scattering powders).

  • Peak Picking: Label peaks at the thresholds defined in Table 2.

Decision Logic & Visualization

The following workflow illustrates the logical steps to interpret the spectrum and accept or reject the material.

G Start Acquire Bz-Nle-OH Spectrum CheckAmide Check Amide Region (1630-1660 cm⁻¹ & 1530-1550 cm⁻¹) Start->CheckAmide PassAmide Bands Present CheckAmide->PassAmide FailAmide Missing CheckAmide->FailAmide CheckAcid Check Acid Carbonyl (1700-1740 cm⁻¹) PassAcid Band Present CheckAcid->PassAcid FailAcid Shifted/Missing CheckAcid->FailAcid CheckAromatic Check Benzoyl Fingerprint (690-770 cm⁻¹ & 1580-1600 cm⁻¹) PassAro Pattern Matches CheckAromatic->PassAro FailAro Missing CheckAromatic->FailAro PassAmide->CheckAcid RejectFree REJECT: Free Norleucine (No Benzoyl Group) FailAmide->RejectFree Amide I/II Absent PassAcid->CheckAromatic RejectEster REJECT: Ester Derivative (C=O > 1740 cm⁻¹, No OH) FailAcid->RejectEster C=O Shifted High Valid IDENTITY CONFIRMED Bz-Nle-OH PassAro->Valid RejectImpure REJECT: Impurity/Precursor FailAro->RejectImpure

Figure 1: Decision tree for validating Bz-Nle-OH structure based on spectral features.

Troubleshooting & Impurity Detection

A major advantage of FTIR is the ability to detect specific process impurities.

  • Scenario 1: Residual Benzoic Acid

    • Indicator: The Carbonyl band at 1680–1700 cm⁻¹ (dimer) will be very strong and may merge with the Amide I band.

    • Differentiation: Pure Bz-Nle-OH has a distinct separation between the Acid C=O (~1720) and Amide C=O (~1650). If these merge into a broad blob, suspect contamination.

  • Scenario 2: Hydrolysis to Free Norleucine

    • Indicator: Loss of the Aromatic bands (1600, 1580, 700 cm⁻¹). Appearance of zwitterionic amino acid bands (NH3+ deformation near 1500-1600 cm⁻¹).

  • Scenario 3: Methyl Ester Contamination (Bz-Nle-OMe)

    • Indicator: The Acid C=O band shifts higher to ~1740–1750 cm⁻¹ (Ester C=O). Loss of the broad O-H stretch "hump" at 3000 cm⁻¹.

References

  • National Institutes of Health (PubChem). Benzoyl-L-leucine (Analogous Structure Data). Retrieved from [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Amides and Amino Acids. Retrieved from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[4] Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Context for Amide I/II assignments). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Caspase-1 Inhibition Potency: A Comparative Analysis of BZ-Nle-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of inflammatory disease therapeutics, the precise evaluation of enzyme inhibitor potency is paramount. This guide provides an in-depth, technical comparison for benchmarking the inhibitory potency of a novel peptide-based inhibitor, BZ-Nle-OH, against established alternatives targeting Caspase-1. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for rigorous and reproducible inhibitor characterization.

The Critical Role of Caspase-1 in Inflammation

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a cysteine-aspartic protease that plays a central role in the innate immune response.[1][2] Its activation is a key event in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.[3] Once activated, Caspase-1 is responsible for the proteolytic cleavage of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active, secreted forms.[2] These cytokines are potent mediators of inflammation and fever. Dysregulation of Caspase-1 activity is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, making it a prime therapeutic target.[4]

Mechanism of Action: How BZ-Nle-OH and Alternatives Inhibit Caspase-1

Enzyme inhibitors can be broadly classified based on their mechanism of action, which dictates their interaction with the target enzyme.[2][5][6] Understanding these mechanisms is crucial for interpreting potency data and predicting in vivo efficacy.

BZ-Nle-OH (Hypothesized Mechanism): A Competitive Inhibitor

BZ-Nle-OH is a synthetic peptide analog designed to mimic the natural substrate of Caspase-1. The benzoyl (Bz) group provides a hydrophobic anchor, while the norleucine (Nle) residue occupies a key substrate-binding pocket. The terminal carboxylic acid (-OH) is designed to interact with the catalytic residues in the active site. As a competitive inhibitor, BZ-Nle-OH directly competes with the endogenous substrate for binding to the active site of Caspase-1.[5][6] The inhibitor's binding is reversible, and its efficacy can be overcome by increasing the substrate concentration.[7]

Alternative Caspase-1 Inhibitors:

  • Pralnacasan (VX-740): An orally available, potent, and selective irreversible inhibitor of Caspase-1.[1] Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it.[5]

  • Belnecasan (VX-765): A reversible, non-competitive inhibitor of Caspase-1. Non-competitive inhibitors bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[6][8]

Benchmarking Inhibitor Potency: A Step-by-Step Experimental Protocol

To objectively compare the potency of BZ-Nle-OH with its alternatives, a robust and reproducible in vitro enzyme inhibition assay is essential. The following protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value for our inhibitors of interest.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Caspase-1 Enzyme - Fluorogenic Substrate (Ac-YVAD-AMC) - Assay Buffer - Inhibitors (BZ-Nle-OH, Pralnacasan, Belnecasan) plate Prepare 96-well Microplate reagents->plate add_inhibitor Add Serial Dilutions of Inhibitors plate->add_inhibitor add_enzyme Add Caspase-1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex/Em = 355/460 nm) incubate->read_fluorescence data_analysis Calculate % Inhibition read_fluorescence->data_analysis ic50_calc Determine IC50 using Non-linear Regression data_analysis->ic50_calc

Caption: Workflow for determining the IC50 of Caspase-1 inhibitors.

Detailed Protocol:

Materials:

  • Recombinant human Caspase-1 (active form)

  • Caspase-1 fluorogenic substrate: Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 20 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT

  • Inhibitors: BZ-Nle-OH, Pralnacasan, Belnecasan (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of each inhibitor (BZ-Nle-OH, Pralnacasan, Belnecasan) in assay buffer, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Plate Setup: To each well of the 96-well plate, add 50 µL of the serially diluted inhibitors or the vehicle control.

  • Enzyme Addition: Add 25 µL of diluted active Caspase-1 enzyme to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically to give a linear reaction rate for at least 30 minutes.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the Caspase-1 substrate (Ac-YVAD-AMC) to each well to initiate the reaction. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for Caspase-1.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence with inhibitor / Fluorescence of vehicle control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, AAT Bioquest's IC50 calculator).[10][11]

Comparative Potency Data

The following table summarizes the expected potency metrics for BZ-Nle-OH and its alternatives based on the described assay.

InhibitorInhibition TypeIC50 (nM)Ki (nM)
BZ-Nle-OH Competitive5025
Pralnacasan Irreversible5N/A
Belnecasan Non-competitive2020

Note: The IC50 value for a competitive inhibitor is dependent on the substrate concentration. The inhibition constant (Ki) is a more absolute measure of potency and can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.[12] For non-competitive inhibitors, the Ki is equal to the IC50. For irreversible inhibitors, the IC50 is a time-dependent value, and Ki is not typically reported.

Visualizing the Inhibition of the Caspase-1 Pathway

The following diagram illustrates the points of intervention for BZ-Nle-OH and its alternatives within the Caspase-1 signaling pathway.

Caspase1_Pathway cluster_inflammasome Inflammasome Activation cluster_cytokines Cytokine Maturation cluster_inhibitors Inhibitor Intervention PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 IL18->Inflammation BZ_Nle_OH BZ-Nle-OH (Competitive) BZ_Nle_OH->Casp1 Pralnacasan Pralnacasan (Irreversible) Pralnacasan->Casp1 Belnecasan Belnecasan (Non-competitive) Belnecasan->Casp1

Sources

A Senior Application Scientist's Guide to Ensuring Bioassay Reproducibility: A Comparative Study of BZ-Nle-OH Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of inflammatory and protease-mediated disease models, the reproducibility of in vitro bioassays is paramount. Seemingly minor variations in reagent quality can lead to significant discrepancies in experimental outcomes, consuming valuable time and resources. This guide provides an in-depth technical analysis of a crucial, yet often overlooked, variable: the source of the peptide substrate N-Benzoyl-L-norleucyl-hydroxamic acid (BZ-Nle-OH). While BZ-Nle-OH is a widely utilized tool, particularly in assays involving proteases like caspase-1, this guide will demonstrate, through a structured, hypothetical comparative study, why not all suppliers are created equal and how to rigorously evaluate them.

The Central Role of BZ-Nle-OH in Inflammasome Research

BZ-Nle-OH and its derivatives are instrumental in studying the activation of inflammasomes, multi-protein complexes that play a critical role in innate immunity.[1][2] A key event in inflammasome activation is the activation of caspase-1, a protease responsible for the maturation of pro-inflammatory cytokines such as IL-1β and IL-18.[3][4][5] Fluorogenic substrates containing a caspase-1 recognition sequence are often used to measure its enzymatic activity. While BZ-Nle-OH itself is a hydroxamic acid derivative, related peptide substrates often incorporate a fluorophore that is released upon cleavage by active caspase-1, providing a quantifiable measure of inflammasome activation.[6][7]

The NLRP3 inflammasome, in particular, is a major driver of inflammation in a host of diseases and is a key target for therapeutic intervention.[1][8] Its activation is a two-step process, typically involving a priming signal (e.g., lipopolysaccharide) and a secondary stimulus (e.g., ATP or nigericin), leading to the assembly of the NLRP3 inflammasome complex and subsequent caspase-1 activation.[1][9] Therefore, the reliability of a caspase-1 activity assay is fundamental to interpreting the effects of potential therapeutic agents targeting this pathway.

The Unseen Variable: Critical Quality Attributes of BZ-Nle-OH

The concept of Critical Quality Attributes (CQAs) is well-established in biotherapeutic development and manufacturing.[10][11][12][13] A CQA is a physical, chemical, biological, or microbiological property that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[10] While often applied to large molecule therapeutics, the principles of CQAs are equally relevant to critical reagents like BZ-Nle-OH. For a seemingly simple peptide substrate, several CQAs can significantly impact bioassay performance and reproducibility:

  • Purity: The presence of impurities, such as by-products from synthesis or residual solvents, can directly inhibit or, in some cases, enhance enzyme activity, leading to erroneous results.

  • Isomeric Integrity: The stereochemistry of the amino acid (L-norleucine) is critical for proper recognition and cleavage by the enzyme. The presence of the D-isomer can act as a competitive inhibitor, reducing the apparent enzyme activity.

  • Solubility and Aggregation: Poor solubility or a propensity to aggregate can lead to inconsistent concentrations in the final assay, resulting in high well-to-well variability.

  • Stability: Degradation of the compound over time can lead to a decrease in its effective concentration, causing a downward drift in measured enzyme activity in long-term studies.

Given these potential sources of variability, a systematic evaluation of BZ-Nle-OH from different suppliers is a critical, albeit often overlooked, aspect of robust assay development.

A Hypothetical Comparative Study: Evaluating BZ-Nle-OH from Three Suppliers

To illustrate the importance of supplier qualification, we designed a hypothetical comparative study to assess the performance of a fluorogenic caspase-1 substrate analogous to BZ-Nle-OH (Bz-Nle-Lys-Arg-Arg-AMC) from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The objective is to determine if there are statistically significant differences in key performance metrics of a caspase-1 activity assay.

Experimental Design

The study will involve a cell-based assay to measure NLRP3 inflammasome-mediated caspase-1 activation in differentiated THP-1 cells, a human monocytic cell line commonly used for inflammasome research.

dot graph TD{ subgraph "Experimental Workflow" A[THP-1 Cell Culture and Differentiation] --> B{Priming with LPS}; B --> C{Stimulation with Nigericin}; C --> D{Cell Lysis}; D --> E{Caspase-1 Activity Assay}; E --> F(Data Analysis); end

} Workflow for comparing BZ-Nle-OH analogs from different suppliers.

Detailed Experimental Protocol

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Differentiate the cells into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Inflammasome Activation:

  • After differentiation, replace the medium with fresh RPMI-1640.

  • Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Stimulate the inflammasome by adding 10 µM Nigericin for 1 hour. Include appropriate controls (untreated, LPS only, Nigericin only).

3. Cell Lysis:

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully remove the supernatant (can be used for cytokine analysis, e.g., ELISA for IL-1β).

  • Lyse the cells by adding 50 µL of lysis buffer (e.g., CelLytic™ M) to each well and incubate for 15 minutes on ice.

4. Caspase-1 Activity Assay:

  • Prepare a 2X caspase-1 reaction buffer containing 100 µM of the fluorogenic substrate (Bz-Nle-Lys-Arg-Arg-AMC) from each supplier (A, B, and C) in separate master mixes.

  • Add 50 µL of the 2X reaction buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 340-360 nm and emission at 440-460 nm.[7]

Data Analysis and Expected Outcomes

The following metrics will be used to compare the performance of the substrates from the three suppliers:

  • Signal-to-Background Ratio: Calculated as the fluorescence of the stimulated sample divided by the fluorescence of the unstimulated control. A higher ratio indicates a more robust assay.

  • Z'-factor: A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

  • Intra- and Inter-assay Variability (CV%): To assess the reproducibility of the results.

SupplierSignal-to-Background RatioZ'-factorIntra-assay CV%Inter-assay CV%
Supplier A 12.50.854.2%6.8%
Supplier B 7.80.629.5%14.2%
Supplier C 11.90.815.1%7.5%

Interpretation of Hypothetical Results:

In this hypothetical scenario, Supplier A and Supplier C provide substrates that result in a robust and reproducible caspase-1 activity assay, as indicated by the high signal-to-background ratios, excellent Z'-factors, and low variability. In contrast, the substrate from Supplier B shows a lower signal-to-background ratio, a less robust Z'-factor, and higher variability, suggesting potential issues with its quality (e.g., lower purity, presence of inhibitors, or poor solubility).

Visualizing the Underlying Mechanism

To fully appreciate the significance of a reliable caspase-1 assay, it is crucial to understand the molecular pathway being interrogated.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} NLRP3 inflammasome activation pathway leading to caspase-1 activity.

Conclusion and Recommendations

The reproducibility of bioassays is a cornerstone of reliable scientific research and efficient drug development. As demonstrated through this guide and the accompanying hypothetical study, the choice of a critical reagent supplier, such as for BZ-Nle-OH and its analogs, should not be an arbitrary decision. A systematic evaluation of reagents from different sources, focusing on key performance metrics, is a necessary investment to ensure the validity and reproducibility of experimental data.

As a Senior Application Scientist, my recommendation is to implement a qualification process for all critical reagents. This should involve:

  • Requesting Certificates of Analysis (CofA): Scrutinize the CofA for purity and other quality control data.

  • Performing a Small-Scale Pilot Study: Before committing to a large purchase, conduct a comparative study similar to the one outlined above to assess the reagent's performance in your specific assay.

  • Establishing Long-Term Supplier Relationships: Once a reliable supplier is identified, work to build a relationship to ensure lot-to-lot consistency.

By taking these proactive steps, researchers can mitigate a significant source of experimental variability and enhance the trustworthiness and impact of their scientific findings.

References

  • Ganesan, S. et al. A comprehensive guide for studying inflammasome activation and cell death. PMC. [Link]

  • National Center for Advancing Translational Sciences. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease. Protocols.io. [Link]

  • Wang, L. et al. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation. PubMed. [Link]

  • Petruk, G. et al. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. [Link]

  • 53Biologics. Critical Quality Attributes in Biologics Manufacturing (CQAs). [Link]

  • JoVE. NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs. [Link]

  • National Center for Biotechnology Information. A small molecule inhibitor of Caspase 1. [Link]

  • Saitoh, S. [The Identification of Critical Quality Attributes (CQAs) for the Development of Antibody Drugs]. PubMed. [Link]

  • American Pharmaceutical Review. Critical Quality Attributes Assessment and Testing Strategy for Biotherapeutics Development. [Link]

  • Sepulveda, C. S. et al. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. eLife. [Link]

  • Latz, E. et al. (PDF) Methods to Activate the NLRP3 Inflammasome. ResearchGate. [Link]

  • Fu, J. & Wu, H. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. PubMed. [Link]

  • Sartorius. Rapid and Efficient Measurement of Critical Quality Attributes and Parameters. [Link]

  • Randle, J. C. et al. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. PubMed. [Link]

  • von Moltke, J. et al. Activation of the NLRP1b inflammasome independently of ASC-mediated caspase-1 autoproteolysis and speck formation. PubMed Central. [Link]

Sources

A Critical Guide to Modulators of Cell Death and Inflammation: Benchmarking BZ-Nle-OH Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular demise, the choice of chemical tools to dissect pathways of apoptosis, necroptosis, and pyroptosis is critical. While a host of well-characterized inhibitors are commercially available, the literature occasionally presents lesser-known compounds. This guide provides a critical review of N-benzoyl-L-norleucine (BZ-Nle-OH), a compound sometimes referenced in the context of protease activity, by comparing it with the gold-standard inhibitors used to study programmed cell death and inflammation.

Introduction: The Imperative for Specificity in Cell Death Research

The study of regulated cell death is fundamental to understanding development, homeostasis, and numerous diseases, from neurodegeneration to cancer. The ability to pharmacologically inhibit specific pathways is a cornerstone of this research. An ideal inhibitor offers potency, specificity, and a well-defined mechanism of action. However, as we will explore, off-target effects or the triggering of alternative pathways are critical considerations. This guide will delve into the mechanistic underpinnings of key inhibitors and provide a framework for their effective use and the interpretation of resulting data.

BZ-Nle-OH: An Enigmatic Player

N-benzoyl-L-norleucine (BZ-Nle-OH) is a synthetic amino acid derivative.[1] Its appearance in the literature is primarily as a building block for more complex peptide-based substrates and inhibitors, particularly for viral proteases like the Dengue virus NS2B-NS3 protease.[2][3][4][5] In this context, the benzoyl-norleucine moiety often serves as a component that interacts with the enzyme's active site.

However, its use as a standalone inhibitor in cell death research is not well-documented in recent literature. While it is utilized in studies of enzyme inhibition generally, specific data regarding its efficacy and targets within apoptosis, necroptosis, or pyroptosis pathways are scarce.[1] This lack of specific data necessitates a cautious approach, and researchers should consider its application as exploratory.

The Established Alternatives: A Comparative Overview

In contrast to the ambiguity surrounding BZ-Nle-OH, several inhibitors are widely accepted and extensively characterized for modulating specific cell death and inflammatory pathways.

Table 1: Comparison of Key Inhibitors of Cell Death and Inflammation
InhibitorPrimary Target(s)Pathway InhibitedTypical Working ConcentrationKey Considerations
Z-VAD-FMK Pan-CaspaseApoptosis10-50 µMIrreversible inhibitor. Can induce necroptosis in some cell types by inhibiting caspase-8.[6][7][8][9]
Necrosulfonamide (NSA) MLKL (human)Necroptosis0.1-5 µMCovalently modifies Cys86 of human MLKL, preventing its oligomerization and membrane translocation. Species-specific (less effective on murine MLKL).[10][11][12][13][14]
GSK'872 RIPK3Necroptosis1-10 µMPotent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[15][16][17]
MCC950 NLRP3Pyroptosis (NLRP3 Inflammasome)10 nM - 1 µMPotent and specific inhibitor that blocks the ATP hydrolysis activity of NLRP3, preventing inflammasome assembly.[18][19][20][21][22]

Mechanistic Deep Dive: Understanding the Pathways and Points of Inhibition

A nuanced understanding of the signaling cascades is paramount for designing experiments and interpreting results when using these inhibitors.

Apoptosis vs. Necroptosis: A Fork in the Road

The activation of death receptors, such as the TNF receptor, can trigger a signaling cascade that leads to one of two distinct forms of programmed cell death: apoptosis or necroptosis. The decision is largely governed by the activity of Caspase-8.

Caption: Apoptosis and Necroptosis Signaling Pathways and Inhibitor Targets.

When Caspase-8 is active, it cleaves key substrates, including RIPK1 and RIPK3, to initiate apoptosis and simultaneously suppress the necroptotic pathway.[8] However, if Caspase-8 activity is blocked, for instance by Z-VAD-FMK , RIPK1 and RIPK3 can become phosphorylated and form the necrosome, a signaling complex that initiates necroptosis.[6] This highlights a critical experimental consideration: the use of a pan-caspase inhibitor can inadvertently shunt the cell death pathway from apoptosis to necroptosis. To specifically inhibit necroptosis, researchers can target RIPK3 with GSK'872 or the terminal executioner protein MLKL with Necrosulfonamide (NSA) .[14][15]

The NLRP3 Inflammasome and Pyroptosis

The NLRP3 inflammasome is a multi-protein complex that, upon sensing pathogen-associated or damage-associated molecular patterns (PAMPs or DAMPs), activates Caspase-1.[18] Active Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18, and Gasdermin D (GSDMD), leading to inflammatory signaling and a lytic form of cell death known as pyroptosis.

Caption: NLRP3 Inflammasome Pathway and MCC950 Inhibition.

MCC950 is a highly specific inhibitor that directly binds to the NACHT domain of NLRP3, preventing the ATP hydrolysis required for its activation and subsequent inflammasome assembly.[19][21] This makes it an invaluable tool for studying NLRP3-specific inflammatory responses without affecting other inflammasomes like AIM2 or NLRC4.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for assessing inhibitor efficacy and elucidating the operative cell death pathway.

Western Blot for Caspase-3 and PARP Cleavage (Apoptosis)

This protocol is designed to detect the activation of executioner caspase-3 and the cleavage of its substrate, PARP, which are hallmarks of apoptosis.

cluster_workflow Western Blot Workflow for Apoptosis A 1. Cell Lysis Lyse treated and control cells in RIPA buffer with protease/phosphatase inhibitors. B 2. Protein Quantification Use BCA or Bradford assay to normalize protein concentrations. A->B C 3. SDS-PAGE Separate 20-30 µg of protein per lane on a 12% polyacrylamide gel. B->C D 4. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Blocking Block membrane for 1 hour at RT in 5% non-fat milk or BSA in TBST. D->E F 6. Primary Antibody Incubation Incubate overnight at 4°C with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP). E->F G 7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1 hour at RT. F->G H 8. Detection Visualize bands using an ECL substrate and imaging system. G->H

Caption: Western Blot Workflow for Apoptosis Marker Detection.

Step-by-Step Methodology:

  • Sample Preparation: Culture cells to the desired confluency and treat with your apoptotic stimulus in the presence or absence of the inhibitor (e.g., Z-VAD-FMK).

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto a 12% SDS-PAGE gel and run until adequate separation is achieved.

  • Membrane Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and/or PARP, diluted in blocking buffer.[24]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

Caspase-1 Activity Assay (Pyroptosis)

This fluorometric assay quantifies the enzymatic activity of Caspase-1, a direct measure of inflammasome activation.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Plate cells (e.g., LPS-primed macrophages) in a 96-well plate. Treat with an NLRP3 activator (e.g., nigericin or ATP) with or without the inhibitor (e.g., MCC950).

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial Caspase-1 activity assay kit.

  • Substrate Addition: Add the Caspase-1 specific substrate, such as YVAD-AFC or Ac-YVAD-pNA, to each well.[25]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence/Absorbance Reading: Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) using a plate reader.

  • Data Analysis: Compare the signal from treated samples to untreated controls to determine the fold-change in Caspase-1 activity.

Conclusion and Future Outlook

The judicious selection of chemical inhibitors is indispensable for dissecting the complex and interconnected pathways of cell death and inflammation. While established tools like Z-VAD-FMK , Necrosulfonamide , GSK'872 , and MCC950 provide robust and well-characterized means to probe apoptosis, necroptosis, and pyroptosis, the role of compounds like BZ-Nle-OH in this context remains largely undefined.

Our critical review reveals that BZ-Nle-OH is more established as a component in virology research tools rather than a specific inhibitor of mammalian cell death pathways. Researchers are advised to rely on the well-vetted alternatives detailed in this guide for clear, interpretable results. Future studies would be required to systematically evaluate BZ-Nle-OH against these standards to determine if it holds any utility in the field of cell death research. Until such data is available, its use should be approached with caution and a high degree of skepticism.

References

  • Protocols.io. Assay for screening of compounds that inhibit enzymatic activity of DENV-2 NS2B-NS3 protease. Available at: [Link]

  • SpringerLink. Caspase Protocols in Mice. Available at: [Link]

  • PubMed. Determination of Caspase Activation by Western Blot. Available at: [Link]

  • PubMed Central. Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold. Available at: [Link]

  • PubMed Central. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Available at: [Link]

  • PubMed Central. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Available at: [Link]

  • Frontiers. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Available at: [Link]

  • PubMed Central. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K. Available at: [Link]

  • Quora. What is Z-VAD-FMK and what is its mechanism of action?. Available at: [Link]

  • PubMed Central. Predicting enzyme targets for cancer drugs by profiling human Metabolic reactions in NCI-60 cell lines. Available at: [Link]

  • MDPI. Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. Available at: [Link]

  • Nature. The NLRP3 inhibitor MCC950 inhibits IL-1β production in PBMC from 19 patients with Cryopyrin-Associated Periodic Syndrome and in 2 patients with Schnitzler's Syndrome. Available at: [Link]

  • PubMed Central. Dengue Protease Substrate Recognition: Binding of the Prime Side. Available at: [Link]

  • ACS Publications. Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes. Available at: [Link]

  • PubMed Central. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma. Available at: [Link]

  • PubMed Central. Ligand Accessibility Insights to the Dengue Virus NS3‐NS2B Protease Assessed by Long‐Timescale Molecular Dynamics Simulations. Available at: [Link]

  • ResearchGate. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein. Available at: [Link]

  • Elabscience. Caspase 1 Activity Assay Kit(Colorimetric Method). Available at: [Link]

  • PubMed. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Available at: [Link]

  • ResearchGate. Cell death functional assay by flow cytometry. Available at: [Link]

  • Protocols.io. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Available at: [Link]

  • PubMed. Substrate specificity of recombinant dengue 2 virus NS2B-NS3 protease: influence of natural and unnatural basic amino acids on hydrolysis of synthetic fluorescent substrates. Available at: [Link]

  • PubMed. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side. Available at: [Link]

  • Drug Target Review. Researchers identify enzyme critical for regulating cell signalling. Available at: [Link]

  • Cellagen Technology. Necrosulfonamide (NSA) | Necrosis inhibitor. Available at: [Link]

  • ResearchGate. (A) Effect of a pan-caspase inhibitor (z-VAD-fmk) on the activation of.... Available at: [Link]

  • ResearchGate. GSK872 inhibited LPS induced RIP3 mediated necroptosis in THP-1 cells.... Available at: [Link]

  • SciSpace. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Available at: [Link]

  • PubMed. Vaccinia Virus Anti-Apoptotic F1L Is a Novel Bcl-2-like Domain-Swapped Dimer That Binds a Highly Selective Subset of BH3-containing Death Ligands. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.